N-(5-methylthiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide
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Description
N-(5-methylthiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide, also known as MTIPP, is a small molecule compound that has recently gained attention in scientific research due to its potential therapeutic properties. MTIPP is a pyridazine derivative that has been shown to have high affinity and selectivity for the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
Transformations and Synthesis
Research on pyridazine derivatives, including those structurally related to N-(5-methylthiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide, has demonstrated their versatility in chemical synthesis. For instance, transformations of the pyrido[1,2-a]pyrazine ring system into various heterocyclic systems such as imidazo[1,2-a]pyridines and 2-oxa-6a, 10c-diazaaceanthrylenes have been described, showcasing the chemical flexibility and potential for creating novel compounds with varying biological activities (Kolar, Tislér, & Pizzioli, 1996).
Antimicrobial Activity
Compounds with pyridazine cores have been synthesized and evaluated for their antimicrobial properties. Research has indicated that certain pyridazine derivatives possess significant antimicrobial activity, which could be of value in developing new therapeutic agents (El-Mariah, Hosny, & Deeb, 2006). These findings highlight the potential of pyridazine derivatives in contributing to the development of new antimicrobial agents.
Antiviral and Anti-Asthmatic Applications
Studies have explored the antiviral and anti-asthmatic activities of pyridazine derivatives. For example, derivatives have been synthesized and evaluated for their ability to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs, showing promise in the treatment of asthma and potentially other respiratory diseases (Kuwahara et al., 1997). Additionally, pyridazine derivatives have been assessed for their antiviral activity, with some showing promising activities against viruses such as HAV and HSV-1, indicating their potential as antiviral agents (Hashem et al., 2007).
Structural and Computational Analysis
The structural analysis and density functional theory (DFT) calculations of pyridazine analogs have been conducted to understand their chemical properties and interactions at the molecular level. Such studies provide insights into the design and synthesis of new compounds with desired properties and applications in medicinal chemistry (Sallam et al., 2021).
properties
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-4-6-14(7-5-11)15-8-9-16(23)22(21-15)13(3)17(24)20-18-19-10-12(2)25-18/h4-10,13H,1-3H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEXXOGTRBQBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=NC=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylthiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide |
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